9-(4-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(4-METHOXYPHENYL)-3,3,6,6,10-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple methyl groups and a methoxyphenyl group
Preparation Methods
The synthesis of 9-(4-METHOXYPHENYL)-3,3,6,6,10-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can be achieved through several synthetic routes. One common method involves the use of a palladium-catalyzed oxidative Sonogashira reaction, which is performed in the absence of silver salts under optimized reaction conditions . This method is efficient and flexible, allowing for the synthesis of various substituted diarylacetylenes.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative Sonogashira reaction can produce unsymmetrical substituted diarylacetylenes .
Scientific Research Applications
9-(4-METHOXYPHENYL)-3,3,6,6,10-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications. It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties . . This compound is also being explored for its use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 9-(4-METHOXYPHENYL)-3,3,6,6,10-PENTAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed that this compound may affect calcium channels and muscarinic receptors, similar to other compounds with similar structures . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as 9,10-diphenylanthracene and 9,10-dimethylanthracene . These compounds share similar structural features and photophysical properties but differ in their specific applications and reactivity. For example, 9,10-diphenylanthracene is commonly used as a benchmark annihilator in triplet–triplet annihilation upconversion systems, while 9,10-dimethylanthracene has a higher fluorescence quantum yield .
Properties
Molecular Formula |
C25H31NO3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-3,3,6,6,10-pentamethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C25H31NO3/c1-24(2)11-17-22(19(27)13-24)21(15-7-9-16(29-6)10-8-15)23-18(26(17)5)12-25(3,4)14-20(23)28/h7-10,21H,11-14H2,1-6H3 |
InChI Key |
WVMIRCJKOBFUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
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